molecular formula C19H17N3O B10985149 N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide

N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide

Cat. No.: B10985149
M. Wt: 303.4 g/mol
InChI Key: QZLRLCSGORELEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Compound X” , belongs to the class of acetamides. Its chemical structure consists of an indole ring system with an acetamide functional group attached. The compound’s aromatic nature and nitrogen-containing heterocycle make it intriguing for various scientific investigations.

Preparation Methods

Synthetic Routes::

    Fischer Indole Synthesis:

    Vilsmeier-Haack Reaction:

    Other Methods:

Industrial Production::
  • Industrial-scale synthesis typically involves optimized versions of the above methods.
  • Precursor availability, cost, and efficiency influence the choice of route.

Chemical Reactions Analysis

    Oxidation: Compound X can undergo oxidation reactions, yielding N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide oxide derivatives.

    Reduction: Reduction of the carbonyl group leads to N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)ethylamine.

    Substitution: Halogenation or other substitution reactions occur at the indole or acetamide positions.

    Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).

    Major Products: Various derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound (e.g., anti-inflammatory, antimicrobial).

    Medicine: Explored for its pharmacological properties (e.g., anticancer, antiviral).

    Industry: Employed in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

    Molecular Targets: Interacts with specific receptors or enzymes (e.g., G protein-coupled receptors, kinases).

    Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt) involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

    Unique Features: Compound X’s dual indole moieties confer distinct properties.

    Similar Compounds:

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-(5-methylindol-1-yl)acetamide

InChI

InChI=1S/C19H17N3O/c1-13-2-5-18-15(10-13)7-9-22(18)12-19(23)21-16-4-3-14-6-8-20-17(14)11-16/h2-11,20H,12H2,1H3,(H,21,23)

InChI Key

QZLRLCSGORELEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.